molecular formula C14H16FN3O B2612828 5-Fluoro-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine CAS No. 1914282-69-1

5-Fluoro-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine

Cat. No. B2612828
CAS RN: 1914282-69-1
M. Wt: 261.3
InChI Key: CPKBJXPLBBQUBQ-UHFFFAOYSA-N
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Description

5-Fluoro-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine, also known as FMMEP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrimidine analogs and has been found to possess several useful properties in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-Fluoro-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. It has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-Fluoro-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in the metabolism of cancer cells, leading to a decrease in their growth and proliferation. Additionally, it has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

5-Fluoro-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine has several advantages for lab experiments, including its ease of synthesis, stability, and high potency against cancer cells. However, it also has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

5-Fluoro-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine has several potential future directions for research. One area of interest is the development of new analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets for the treatment of cancer and other diseases. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 5-Fluoro-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine involves a multi-step process that includes the reaction of 4-methoxyphenylacetonitrile with ethyl chloroformate, followed by the reaction of the resulting intermediate with 6-methyl-2,4-dioxo-5-fluoropyrimidine. The final product is obtained after purification and isolation using various techniques such as column chromatography, recrystallization, and spectroscopic analysis.

Scientific Research Applications

5-Fluoro-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine has been the subject of several scientific studies due to its potential applications in the treatment of various diseases. It has been found to exhibit potent anti-tumor activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has also been shown to possess anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

5-fluoro-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O/c1-10-13(15)14(18-9-17-10)16-8-7-11-3-5-12(19-2)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKBJXPLBBQUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)NCCC2=CC=C(C=C2)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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